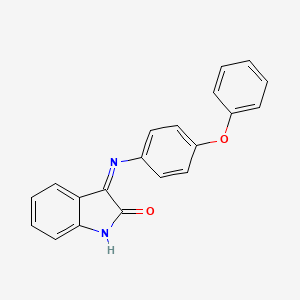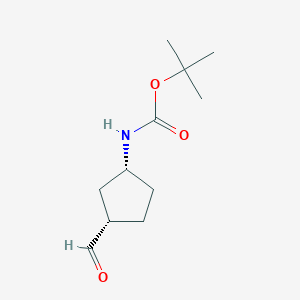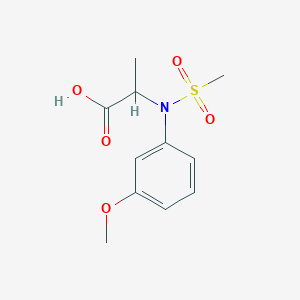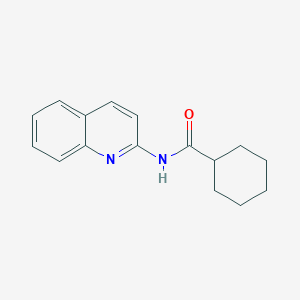
3-fluoro-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C26H21F4N5O3S and its molecular weight is 559.54. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorine-Substituted Compounds in Antiviral and Anticancer Research
Fluorine substitution on heterocyclic compounds, such as 1,2,4-triazinones, has been explored for its potential anti-HIV-1 and CDK2 inhibitor activities. Compounds with similar structures have shown promising results in inhibiting HIV replication in MT-4 cells and significant CDK2 inhibition, which is a crucial target in cancer therapy due to its role in cell cycle regulation. This suggests that the compound , with fluorine substitutions and a complex heterocyclic structure, could be explored for its potential in antiviral and anticancer research (Makki, Abdel-Rahman, & Khan, 2014).
Antimicrobial Applications
Research into similar fluorinated compounds has also indicated potential antimicrobial applications. For instance, novel derivatives have been synthesized and screened for their antibacterial and antifungal activities, showing significant activity against various strains of bacteria and fungi. This indicates that compounds with fluorine substitutions and similar structural features could be valuable in developing new antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis of heterocyclic compounds with fluorine atoms and their characterization for potential biological activities is an ongoing area of research. These compounds, through various synthetic routes, have shown potential as antimicrobial agents, suggesting that exploring the synthesis and application of the compound could yield new insights into its possible uses in medicinal chemistry (Desai, Rajpara, & Joshi, 2013).
Potential for Neurological Research
Compounds with similar structural features have been evaluated as molecular imaging probes, such as in the study of serotonin 1A receptors in Alzheimer's disease patients. This suggests a potential application of the compound in the field of neurological research, particularly in understanding and diagnosing neurodegenerative diseases (Kepe et al., 2006).
Propiedades
IUPAC Name |
3-fluoro-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F4N5O3S/c1-38-21-10-8-19(9-11-21)32-23(36)15-39-25-34-33-22(14-31-24(37)16-4-2-6-18(27)12-16)35(25)20-7-3-5-17(13-20)26(28,29)30/h2-13H,14-15H2,1H3,(H,31,37)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIPGACFCYUQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F4N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2567907.png)


![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-diethoxybenzamide](/img/structure/B2567913.png)
![methyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2567914.png)

![2-({4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2567917.png)


![3-methyl-5-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2567922.png)
![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2567923.png)
![N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2567926.png)
![N-[5-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2567928.png)